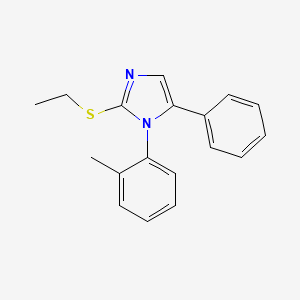

2-(乙硫基)-5-苯基-1-(邻甲苯基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

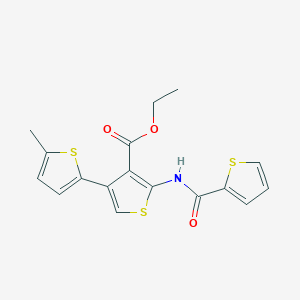

The compound “2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The “o-tolyl” part refers to a tolyl group, which is a functional group related to toluene .

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. For instance, tolyl groups are often involved in reactions such as Williamson etherification or C-C coupling reactions . Additionally, imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions.科学研究应用

新型咪唑衍生物

Smitha 等人 (2018 年) 合成了新型咪唑衍生物,对革兰氏阳性菌和革兰氏阴性菌均具有显着的抗菌活性。他们还进行了分子对接研究,以提示对 APO 肝醇脱氢酶抑制剂的潜在抑制活性 (Smitha 等人,2018 年)。

磁弛豫和光致变色行为

Cao 等人 (2015 年) 合成了含有咪唑的双噻吩乙烯 N,O 供体结合位点,展示了独特的磁行为和光致变色特性。这些发现表明在材料科学中的潜在应用 (Cao 等人,2015 年)。

晶体结构分析

Gayathri 等人 (2010 年) 研究了相关咪唑化合物的晶体结构,深入了解了分子取向和相互作用,这可能与理解类似咪唑衍生物的性质有关 (Gayathri 等人,2010 年)。

与咪唑的铜(I)配合物

Kitagawa 和 Munakata (1986 年) 探索了涉及咪唑的铜(I)配合物,这可以为开发具有特定反应性和配位特性的新化合物提供信息 (Kitagawa 和 Munakata,1986 年)。

有机发光二极管 (OLED)

Yuan 等人 (2011 年) 合成了在 OLED 中应用的菲咪唑衍生物,展示了它们作为高性能器件中功能层的潜力 (Yuan 等人,2011 年)。

作用机制

Target of Action

The primary target of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning that the compound’s effect on AChE can be reversed over time .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in continuous stimulation of the neurons, leading to various physiological effects .

Pharmacokinetics

Based on its chemical structure and properties, we can infer that it is likely to be highly soluble in water . This suggests that it could be readily absorbed and distributed in the body.

Result of Action

The inhibition of AChE by 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can lead to a range of effects at the molecular and cellular level. The accumulation of acetylcholine can cause continuous stimulation of neurons, which can lead to symptoms such as muscle weakness, fatigue, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of 2-(ethylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can be influenced by various environmental factors. For instance, its solubility suggests that it could leach into groundwater, potentially affecting non-target organisms . It is also highly toxic to some bees via the oral route but moderately toxic to most other biodiversity . Therefore, the use of this compound needs to be carefully managed to minimize its environmental impact.

属性

IUPAC Name |

2-ethylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-10-5-4-6-11-15)20(18)16-12-8-7-9-14(16)2/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKJBPJVOULZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B3000044.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000047.png)

![5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000053.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromo-5-methoxybenzamide](/img/structure/B3000054.png)

![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)

![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)